molecular formula C24H30ClN3O4S2 B2984179 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1351643-11-2

2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No. B2984179
CAS RN: 1351643-11-2
M. Wt: 524.09
InChI Key: JYCZCSLDXZDIPJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a morpholinoethyl group, and a 3,4-dimethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures have been synthesized through cyclocondensation reactions . For instance, 2-amino-benzenthiol can react with 2-[bis(methylthio)methylene]malononitrile to afford 2-(benzo[d]thiazol-2-yl)malononitrile .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the morpholinoethyl group could potentially introduce steric hindrance, affecting the compound’s conformation .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing benzo[d]thiazol-2-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholinoethyl group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

The chemical compound of interest, though not directly referenced in the available literature, is related to the synthesis and applications of complex molecules involving dimethoxyphenyl and thiazolyl motifs. One study describes the cyclisation of N-allyl-N′-arylacetamidines to produce imidazolines, dihydroquinazolines, and dihydrobenzodiazepines, highlighting the versatility of these structures in chemical synthesis (Partridge & Smith, 1973). Another research focuses on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, showcasing the potential therapeutic applications of such chemical frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Anticonvulsant Activities

Compounds bearing a benzothiazole structure, similar to the one , have been investigated for their antitumor activities. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their potential antitumor activity, finding considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another research synthesized benzothiazole derivatives with acetamido and carbothioamido pharmacophores, demonstrating promising anticonvulsant leads, suggesting the potential of these compounds in developing new anticonvulsant drugs (Amir, Asif, Ali, & Hassan, 2011).

Antimicrobial and Kinase Inhibitory Effects

The study of benzothiazolinone acetamide analogs revealed their capability to act as ligands for protein interactions, showing potential in photovoltaic efficiency modeling and as antibacterial agents. This suggests the adaptability of similar compounds in treating diseases involving specific protein overexpression or microbial infections (Mary et al., 2020). Additionally, N-benzyl-substituted acetamide derivatives containing thiazole have shown Src kinase inhibitory and anticancer activities, indicating the critical role of these structures in designing novel therapeutic agents (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2.ClH/c1-29-20-7-4-17(14-21(20)30-2)15-23(28)27(9-8-26-10-12-31-13-11-26)24-25-19-6-5-18(32-3)16-22(19)33-24;/h4-7,14,16H,8-13,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZCSLDXZDIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)SC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

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